furo[2,3-f][1]benzofuran
CAS No.: 267-58-3
Cat. No.: VC3288823
Molecular Formula: C10H6O2
Molecular Weight: 158.15 g/mol
* For research use only. Not for human or veterinary use.
![furo[2,3-f][1]benzofuran - 267-58-3](/images/structure/VC3288823.png)
Specification
CAS No. | 267-58-3 |
---|---|
Molecular Formula | C10H6O2 |
Molecular Weight | 158.15 g/mol |
IUPAC Name | furo[2,3-f][1]benzofuran |
Standard InChI | InChI=1S/C10H6O2/c1-3-11-9-6-8-2-4-12-10(8)5-7(1)9/h1-6H |
Standard InChI Key | MCNFETJREUYKBJ-UHFFFAOYSA-N |
SMILES | C1=COC2=CC3=C(C=C21)OC=C3 |
Canonical SMILES | C1=COC2=CC3=C(C=C21)OC=C3 |
Introduction
Structural Characteristics and Physical Properties
Molecular Structure
Furo[2,3-f]benzofuran features a distinctive fused ring system where a furan ring is connected to a benzofuran moiety. This structural arrangement contributes to the compound's unique chemical reactivity and potential biological activities. The molecular structure comprises a total of three rings: a benzene ring fused with two furan rings in a specific orientation that defines its chemical identity.
The structural configuration of furo[2,3-f]benzofuran can be characterized using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide valuable insights into the compound's molecular configuration and purity, which are essential parameters for further research and applications.
Physicochemical Properties
The physicochemical properties of furo[2,3-f]benzofuran are largely influenced by its fused heterocyclic structure. While specific information on the basic compound is limited in the available search results, we can infer certain properties based on its structural features and related derivatives.
Table 1: Physicochemical Properties of Furo[2,3-f]benzofuran and Selected Derivatives
The compound's heterocyclic nature suggests potential for hydrogen bonding, π-π stacking interactions, and other non-covalent interactions that could influence its solubility, crystal structure, and interaction with biological targets.
Synthetic Methodologies
Key Synthetic Routes
Based on the information available, several key synthetic routes can be identified for the preparation of furo[2,3-f]benzofuran and its derivatives:
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Ring-closing reactions of appropriately substituted precursors
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Transition metal-catalyzed coupling reactions
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Intramolecular cyclization of functionalized intermediates
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Direct functionalization of pre-existing benzofuran scaffolds
These synthetic strategies can be tailored based on the desired structural modifications and the intended applications of the final products. The choice of synthetic route often depends on factors such as reactant availability, reaction conditions, and the specific structural features required in the target molecule.
Chemical Reactivity
Reaction Patterns
Furo[2,3-f]benzofuran exhibits diverse chemical reactivity patterns that are largely attributed to its unique fused heterocyclic structure. The compound undergoes several key chemical reactions that are critical for its functionalization and the synthesis of derivatives with enhanced properties:
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Electrophilic Substitution Reactions: The aromatic rings in the compound can undergo various electrophilic substitution reactions, allowing for the introduction of different functional groups.
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Nucleophilic Substitution Reactions: Depending on the presence of suitable leaving groups, nucleophilic substitution reactions can be employed to modify the structure.
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Coupling Reactions: The compound can participate in various coupling reactions, especially when catalyzed by transition metals, leading to more complex structures.
Reagents and Reaction Conditions
Common reagents employed in reactions involving furo[2,3-f]benzofuran include alkyl lithiums and copper acetylide. The reaction conditions often involve specific parameters to ensure optimal yield and selectivity. The heterocyclic nature of the compound makes it susceptible to a wide range of chemical transformations, which contributes to its versatility in organic synthesis.
Structure-Activity Relationships
Structural Features Influencing Activity
The biological and chemical activities of furo[2,3-f]benzofuran and its derivatives are significantly influenced by their structural features. The fused ring system, comprising benzofuran and furan moieties, provides a rigid scaffold that can interact with various biological targets in specific ways.
Key structural features that may influence the compound's activity include:
Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced properties for specific applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of furo[2,3-f]benzofuran, a comparative analysis with structurally related compounds can provide valuable insights:
Table 2: Comparison of Furo[2,3-f]benzofuran with Related Heterocyclic Compounds
This comparative analysis highlights the structural uniqueness of furo[2,3-f]benzofuran and its potential advantages in specific applications compared to related compounds.
Recent Advances and Future Perspectives
Future Research Directions
Future research on furo[2,3-f]benzofuran could potentially explore the following directions:
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Development of more efficient and selective synthetic methods
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Exploration of novel derivatives with enhanced properties
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Investigation of specific biological activities and mechanisms of action
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Application in materials science, particularly in organic electronics and photonics
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Computational studies to predict properties and guide rational design
These research directions could significantly expand our understanding of furo[2,3-f]benzofuran and enhance its utility in various scientific domains.
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